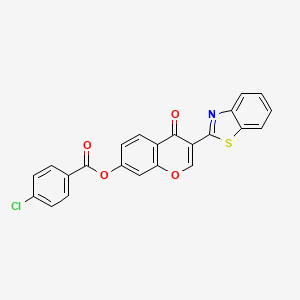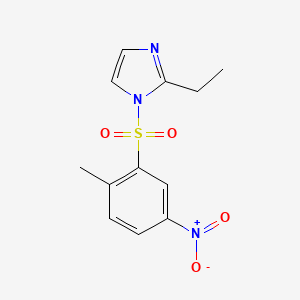![molecular formula C22H20O7 B6508581 ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 843669-73-8](/img/structure/B6508581.png)
ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-({7-[(2-methylpropanoyl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate, commonly known as EMB, is an organic compound that has been used in a variety of scientific research applications. It is a derivative of benzoic acid and has a molecular weight of 288.32 g/mol. EMB is a colorless solid that is odorless and non-toxic. It is often used in the synthesis of other compounds and has been studied for its biochemical and physiological effects.
Applications De Recherche Scientifique
EMB has been used in a variety of scientific research applications. It has been used as a substrate for enzyme-linked immunosorbent assays (ELISAs) to detect the presence of antibodies in a sample. It has also been used in the synthesis of other compounds, such as esters and amides. In addition, EMB has been used as a ligand in the synthesis of metal complexes, which can be used for catalytic reactions.
Mécanisme D'action
The mechanism of action of EMB is not fully understood. However, it is believed that EMB binds to certain proteins in the body, which can then lead to various biochemical and physiological responses. It is also believed that EMB can interact with certain enzymes, which can lead to changes in the activity of these enzymes.
Biochemical and Physiological Effects
EMB has been studied for its biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This can lead to an anti-inflammatory effect. In addition, EMB has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine, which can have a positive effect on cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
EMB has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize. In addition, it is non-toxic and has a relatively low molecular weight. However, there are some limitations to using EMB in laboratory experiments. It is not very soluble in water, and it can be difficult to purify.
Orientations Futures
There are a number of potential future directions for the use of EMB in scientific research. It could be used as a substrate for enzyme-linked immunosorbent assays (ELISAs) to detect the presence of antibodies in a sample. It could also be used in the synthesis of other compounds, such as esters and amides. In addition, EMB could be used as a ligand in the synthesis of metal complexes, which could be used for catalytic reactions. Finally, further research could be conducted to better understand the biochemical and physiological effects of EMB, as well as its mechanism of action.
Méthodes De Synthèse
EMB can be synthesized by a number of methods. One of the most common methods is the esterification of benzoic acid with 2-methylpropanol in the presence of an acid catalyst. This method produces a yield of approximately 70%. Another method of synthesis involves the reaction of ethylbenzene with 2-methylpropanol in the presence of an acid catalyst, which produces a yield of approximately 80%.
Propriétés
IUPAC Name |
ethyl 4-[7-(2-methylpropanoyloxy)-4-oxochromen-3-yl]oxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O7/c1-4-26-22(25)14-5-7-15(8-6-14)28-19-12-27-18-11-16(29-21(24)13(2)3)9-10-17(18)20(19)23/h5-13H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYBMJDOTXWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-cyclohexyl-N-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)propanamide](/img/structure/B6508498.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-tert-butylbenzoate](/img/structure/B6508507.png)
![(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl N,N-diethylcarbamate](/img/structure/B6508515.png)
![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-ethoxybenzoate](/img/structure/B6508518.png)

![2-{[(2Z)-2-[(2,6-dichlorophenyl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B6508528.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl acetate](/img/structure/B6508541.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-chlorobenzoate](/img/structure/B6508547.png)
![(2Z)-2-[(furan-2-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl propanoate](/img/structure/B6508552.png)

![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(2-fluorophenoxy)acetate](/img/structure/B6508564.png)
![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6508572.png)
![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6508579.png)
